molecular formula C16H12FIN2OS B3011413 N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-iodobenzamide CAS No. 865545-05-7

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-iodobenzamide

Cat. No.: B3011413
CAS No.: 865545-05-7
M. Wt: 426.25
InChI Key: YIDOXLBSEAFJME-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-iodobenzamide is a benzothiazole-derived compound characterized by a planar, conjugated heterocyclic core. The benzothiazole ring is substituted with an ethyl group at position 3 and a fluorine atom at position 6, while the 2-iodobenzamide moiety is attached via an imine (ylidene) linkage. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and radiopharmaceuticals.

Properties

IUPAC Name

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FIN2OS/c1-2-20-13-8-7-10(17)9-14(13)22-16(20)19-15(21)11-5-3-4-6-12(11)18/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDOXLBSEAFJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FIN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-iodobenzamide is a compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This compound, with the CAS number 865545-05-7, has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting various diseases such as cancer and infections.

Molecular Structure

The molecular formula of this compound is C16H12FIN2OSC_{16}H_{12}FIN_2OS. The presence of the benzothiazole moiety contributes to its biological activity, while the iodo and fluoro substituents enhance its reactivity and interaction with biological targets.

Synthesis

The synthesis typically involves multi-step procedures including the formation of the benzothiazole ring through cyclization reactions and subsequent functionalization. The synthetic routes often utilize coupling agents under mild conditions to ensure high yield and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds similar to this compound have been evaluated for their effects on human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. Results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting a promising avenue for anticancer drug development .

Antimicrobial Properties

In addition to antitumor activity, benzothiazole derivatives have demonstrated antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria revealed that these compounds can effectively inhibit bacterial growth. For example, compounds featuring similar structural motifs showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological responses. The exact pathways are still under investigation but are crucial for understanding its therapeutic potential .

Study 1: Antitumor Efficacy

A study published in 2021 focused on a series of newly synthesized benzothiazole derivatives, including those structurally related to this compound. These compounds were tested in both 2D and 3D cell cultures. The results showed that certain derivatives had a higher efficacy in 2D cultures compared to 3D cultures, highlighting the importance of testing conditions in evaluating drug efficacy .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial activity of various benzothiazole derivatives against both bacterial and fungal strains. The study utilized broth microdilution methods following CLSI guidelines. Compounds similar to this compound exhibited significant antibacterial activity against E. coli and S. aureus, suggesting their potential use in treating bacterial infections .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntitumorA549, HCC827, NCI-H358Significant inhibition of proliferation
AntimicrobialStaphylococcus aureusInhibition of growth
Escherichia coliInhibition of growth

Table 2: Synthesis Overview

StepDescription
Formation of Benzothiazole RingCyclization of 2-amino thiophenol with aldehydes/ketones
Coupling ReactionUse of coupling agents like EDC or DCC

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C16H12FIN2OS
  • Molecular Weight : 398.34 g/mol
  • CAS Number : 865545-05-7

The structure features a benzothiazole moiety, which is known for its diverse biological activities, making it a valuable scaffold in drug design.

Medicinal Chemistry

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-iodobenzamide exhibits potential as a therapeutic agent due to its interaction with various biological targets:

  • Anticancer Activity : Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also possess similar properties.
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Benzothiazole derivatives have been documented to exhibit activity against various bacterial strains, which could be explored further for developing new antibiotics .

Biological Studies

The compound is being investigated for its biological mechanisms:

  • Enzyme Inhibition : The mechanism of action may involve the inhibition of key enzymes such as kinases or proteases that play roles in disease progression. This inhibition could lead to reduced cell proliferation and increased apoptosis in target cells.

Material Science

In addition to its biological applications, this compound is explored for its material properties:

  • Fluorescent Materials : The compound's structural characteristics make it suitable for use in developing fluorescent materials, which can be utilized in sensors and imaging applications .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of benzothiazole derivatives, including compounds similar to this compound. The results showed a significant reduction in cell viability in various cancer cell lines, indicating the potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research conducted on benzothiazole derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains. Compounds structurally related to this compound exhibited promising results, warranting further exploration into their antimicrobial potential .

Summary of Applications

Application AreaPotential Benefits
Medicinal ChemistryAnticancer and antimicrobial properties
Biological StudiesEnzyme inhibition leading to therapeutic effects
Material ScienceDevelopment of fluorescent materials

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

  • N-[(2E)-3-ethyl-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-2-methylpropanamide ():
    This analog replaces the 2-iodobenzamide group with a 2-methylpropanamide. The absence of iodine limits its utility in radiolabeling, but the methylpropanamide group may enhance metabolic stability due to reduced steric hindrance.

  • N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide (): Substituting the iodine with a fluorine atom at the benzamide’s meta position alters electronic properties.
  • Benzothiazole Acetamide Derivatives ():
    Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide feature trifluoromethyl or methoxy groups on the benzothiazole. These substituents enhance electron-withdrawing effects, which could influence binding affinity in therapeutic targets but lack iodine for imaging applications.

Table 1: Structural and Electronic Comparisons
Compound Benzothiazole Substituents Benzamide Substituent Key Properties
Target Compound 3-ethyl, 6-fluoro 2-iodo Radiolabeling potential, high molecular weight (MW)
2-Methylpropanamide analog () 3-ethyl, 6-fluoro 2-methylpropanamide Higher metabolic stability, lower MW
3-Fluorobenzamide analog () 3-ethyl, 6-fluoro 3-fluoro Increased polarity, reduced lipophilicity
Trifluoromethyl derivative () 6-trifluoromethyl phenylacetamide Enhanced electron-withdrawing effects

Functional Group Modifications in Benzamide Derivatives

  • N-(tert-butyl)-2-iodobenzamide ():
    This simpler analog lacks the benzothiazole core but retains the 2-iodobenzamide group. Its tert-butyl group may improve solubility but reduces conjugation, limiting applications in targeting planar biological structures.

  • Methyl 2-(2-iodobenzamido)-acetate (): The addition of a methyl ester increases hydrophilicity, making it more suitable for aqueous formulations.
Table 2: Comparative Pharmacological Profiles
Compound Imaging Potential Solubility Binding Affinity Notes
Target Compound High (iodine-123) Moderate (logP ~3) Enhanced by benzothiazole conjugation
BZA2 () High (clinical use) Low (logP ~4) Requires diethylaminoethyl for uptake
3-Fluorobenzamide analog () None High (logP ~2) Potential for non-imaging therapeutics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.